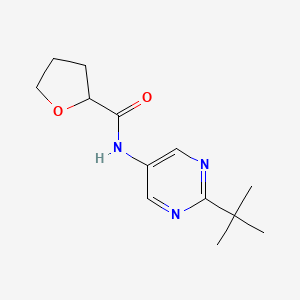
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are a group of proteins that are responsible for the uptake of glutamate, the major excitatory neurotransmitter in the brain, from the synaptic cleft. TBOA has been extensively studied for its potential applications in neuroscience research.
Mécanisme D'action
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide acts as a non-competitive inhibitor of EAATs by binding to the substrate binding site of the transporter. This prevents the uptake of glutamate into the cell, leading to an increase in extracellular glutamate levels. The elevated glutamate levels can then activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and physiological effects:
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has been shown to cause a rapid increase in extracellular glutamate levels in the brain, which can lead to neuronal damage and cell death. It has also been shown to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory. In addition, N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has been shown to modulate the release of other neurotransmitters such as GABA and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide in lab experiments is its high potency and selectivity for EAATs. This allows for precise manipulation of glutamate levels in the brain and the study of the role of glutamate transporters in various physiological and pathological conditions. However, one limitation of using N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide is its potential toxicity and the risk of inducing excitotoxicity in the brain. Careful dosing and monitoring of extracellular glutamate levels are necessary to avoid these effects.
Orientations Futures
There are several future directions for the use of N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide in neuroscience research. One area of investigation is the role of glutamate transporters in neuroinflammation and neurodegenerative diseases. N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has been shown to modulate the release of pro-inflammatory cytokines and to protect against neuronal damage in animal models of neuroinflammation. Another area of investigation is the development of novel N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide derivatives with improved potency and selectivity for specific EAAT subtypes. These compounds could be used to study the function of individual EAATs and their role in specific brain regions and cell types.
Méthodes De Synthèse
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-tert-butyl-5-chloropyrimidine, which is then converted to 2-tert-butyl-5-(hydroxymethyl)pyrimidine. The final step involves the coupling of 2-tert-butyl-5-(hydroxymethyl)pyrimidine with oxalyl chloride to yield N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide.
Applications De Recherche Scientifique
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has been widely used as a research tool to investigate the role of glutamate transporters in various physiological and pathological conditions. It has been shown to inhibit glutamate uptake in a dose-dependent manner in several cell types, including neurons, astrocytes, and glial cells. N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has also been used to study the regulation of glutamate transporters by various signaling pathways and to investigate the effects of transporter dysfunction in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)12-14-7-9(8-15-12)16-11(17)10-5-4-6-18-10/h7-8,10H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZADRHHRRGFZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B7530869.png)
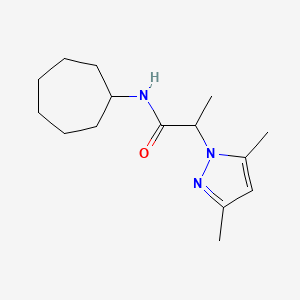
![N-[(2-imidazol-1-ylphenyl)methyl]-3-methylbutanamide](/img/structure/B7530887.png)
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7530892.png)
![N-[4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]acetamide](/img/structure/B7530896.png)
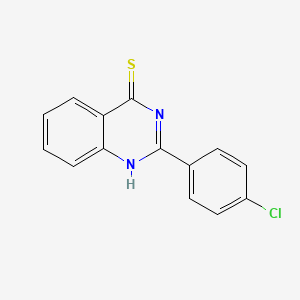
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(3-chloro-4-hydroxyphenyl)methanone](/img/structure/B7530909.png)
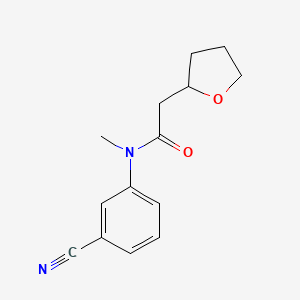

![N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide](/img/structure/B7530934.png)

![N-[2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7530944.png)
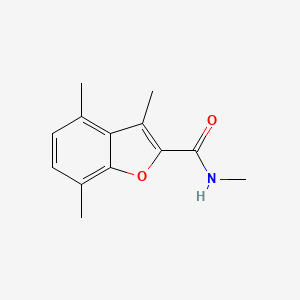
![6-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B7530962.png)